N-(Phosphonacetyl)-L-Aspartate

Description

Historical Context of N-(Phosphonacetyl)-L-Aspartate Discovery and Early Research Focus

This compound was first synthesized in 1971 by Collins and Stark. nih.gov It was rationally designed as a potent and specific inhibitor of the enzyme Aspartate transcarbamoylase (ATCase). nih.gov ATCase catalyzes the committed step in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, a pathway essential for the synthesis of DNA and RNA and, consequently, for cell division. nih.govnih.gov

The early research focus on PALA was driven by its potential as an antineoplastic agent. nih.govaacrjournals.org By inhibiting ATCase, PALA effectively blocks the pyrimidine biosynthetic pathway, thereby starving rapidly proliferating cancer cells of the necessary precursors for nucleic acid synthesis. nih.govnih.gov This mechanism demonstrated significant antitumor activity against various experimental tumor models in mice, such as B16 melanoma and Lewis lung carcinoma. nih.govaacrjournals.org Its potent inhibition of a key enzyme in this pathway led to its introduction into clinical trials in 1978. researchgate.net Although it showed limited success as a single agent in clinical trials, its potent in vitro effects spurred further investigation into its role as a biochemical modulator for other antimetabolite drugs. researchgate.net

This compound as a Prototypical Transition-State Analog Inhibitor in Enzymology

PALA is a classic example of a transition-state analog inhibitor. nih.govfrontiersin.org It was specifically designed to mimic the tetrahedral transition state of the reaction catalyzed by ATCase, where the substrates carbamoyl (B1232498) phosphate (B84403) and L-aspartate are condensed. nih.govfrontiersin.orggonzaga.edu PALA cleverly combines the structural features of both substrates into a single, stable molecule. nih.govfrontiersin.orgscilit.com This structural mimicry allows it to bind to the active site of ATCase with extremely high affinity, far exceeding that of the natural substrates. gonzaga.eduresearchgate.net

The inhibition of ATCase by PALA is competitive with respect to carbamoyl phosphate and noncompetitive with respect to aspartate. frontiersin.org Its potency is remarkable; PALA binds to ATCase approximately 1000 times more tightly than carbamoyl phosphate, the substrate with the higher affinity. frontiersin.orgresearchgate.net The dissociation constant (Kd) for PALA with ATCase is in the nanomolar range, signifying a very strong and stable enzyme-inhibitor complex. gonzaga.eduresearchgate.net This tight binding is due to numerous interactions between the inhibitor and amino acid residues in the enzyme's active site. nih.gov The stability and specificity of the PALA-ATCase complex have made it an exceptional tool for studying the enzyme's structure and function. nih.gov

Table 1: Comparative Binding Affinities for Aspartate Transcarbamoylase (ATCase)

| Compound | Type | Inhibition Constant (Ki) / Dissociation Constant (Kd) |

|---|---|---|

| This compound (PALA) | Transition-State Analog Inhibitor | Ki = 2.7 x 10⁻⁸ M researchgate.net / Kd ≈ 10 nM gonzaga.edu |

| Carbamoyl Phosphate | Natural Substrate | Binds ~1000 times less tightly than PALA researchgate.net |

| L-Aspartate | Natural Substrate | Lower binding affinity than carbamoyl phosphate gonzaga.edu |

Significance of this compound in Elucidating Pyrimidine Biosynthesis Pathways

PALA's high specificity for ATCase has made it an indispensable tool for dissecting the de novo pyrimidine biosynthesis pathway. nih.govnih.gov ATCase catalyzes the second step in this pathway, which is the first committed step, making it a critical point of regulation. frontiersin.orgasm.org By using PALA to specifically block this step, researchers have been able to study the consequences on the entire pathway, including the accumulation of upstream metabolites and the depletion of downstream products like UTP and CTP. researchgate.net

The use of PALA has been fundamental to understanding the allosteric regulation of ATCase. nih.gov ATCase is a textbook example of an allosterically regulated enzyme, existing in two main conformational states: a low-activity, low-affinity "tense" (T) state and a high-activity, high-affinity "relaxed" (R) state. wikipedia.orgnih.gov The binding of PALA induces a significant conformational change, shifting the enzyme from the T state to the R state. nih.govnih.gov This transition was crucial for the structural determination of the R state of the enzyme through X-ray crystallography, providing profound insights into the molecular basis of cooperativity and allosteric regulation. nih.govrcsb.org The ability of PALA to trigger this global conformational change, even when only a few active sites are occupied, helped to confirm the concerted model of allosteric transition. pnas.org These studies have illuminated how the binding of substrates and regulatory molecules, like ATP and CTP, can modulate enzyme activity from a distance of up to 60 Å from the active site. nih.gov

Table 2: Key Steps in De Novo Pyrimidine Biosynthesis Elucidated with PALA

| Step | Enzyme | Reaction | Role of PALA in Elucidation |

|---|---|---|---|

| 1 | Carbamoyl Phosphate Synthetase II (CPSII) | 2 ATP + HCO₃⁻ + Glutamine → Carbamoyl Phosphate + ... | PALA's inhibition of the next step allows for the study of CPSII regulation and substrate channeling within the CAD multienzyme complex. nih.govnih.gov |

| 2 | Aspartate Transcarbamoylase (ATCase) | Carbamoyl Phosphate + L-Aspartate → N-Carbamoyl-L-aspartate | PALA directly and potently inhibits this committed step, serving as a tool to study its kinetics, regulation, and structural changes. nih.govfrontiersin.org |

| 3 | Dihydroorotase (DHOase) | N-Carbamoyl-L-aspartate → L-Dihydroorotate | Inhibition by PALA blocks the formation of the substrate for this enzyme, helping to understand the flow through the pathway. nih.gov |

| 4 | Dihydroorotate Dehydrogenase (DHODH) | L-Dihydroorotate → Orotate | PALA-induced blockage helps delineate the roles of the cytosolic and mitochondrial parts of the pathway. nih.gov |

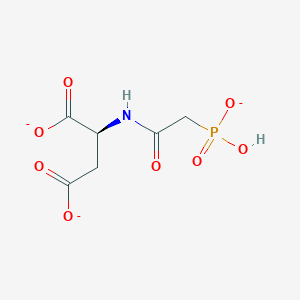

Structure

3D Structure

Properties

Molecular Formula |

C6H7NO8P-3 |

|---|---|

Molecular Weight |

252.10 g/mol |

IUPAC Name |

(2S)-2-[[2-[hydroxy(oxido)phosphoryl]acetyl]amino]butanedioate |

InChI |

InChI=1S/C6H10NO8P/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15)/p-3/t3-/m0/s1 |

InChI Key |

ZZKNRXZVGOYGJT-VKHMYHEASA-K |

Isomeric SMILES |

C([C@@H](C(=O)[O-])NC(=O)CP(=O)(O)[O-])C(=O)[O-] |

Canonical SMILES |

C(C(C(=O)[O-])NC(=O)CP(=O)(O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Molecular and Cellular Mechanism of Action of N Phosphonacetyl L Aspartate

Inhibition of Aspartate Transcarbamylase (ATCase) by N-(Phosphonacetyl)-L-Aspartate

PALA acts as a transition-state analog inhibitor of ATCase, the enzyme that catalyzes the second committed step in the de novo synthesis of pyrimidines. aacrjournals.orgfrontiersin.org This step involves the condensation of carbamoyl (B1232498) phosphate (B84403) and L-aspartate to form N-carbamoyl-L-aspartate. nih.gov PALA's structure combines features of both natural substrates, allowing it to bind with high affinity to the active site of ATCase. frontiersin.orgresearchgate.net This potent inhibition effectively blocks the pyrimidine (B1678525) biosynthetic pathway, leading to a depletion of pyrimidine nucleotides necessary for DNA and RNA synthesis. aacrjournals.orgresearchgate.net

The inhibition of ATCase by PALA has been extensively characterized kinetically. It is a potent inhibitor with a low inhibition constant (Ki). For the catalytic subunit of ATCase from Escherichia coli, the Ki for PALA is approximately 2.7 x 10⁻⁸ M. researchgate.net PALA binds about 1,000 times more tightly to ATCase than carbamoyl phosphate, which is the more tightly bound of the two natural substrates. frontiersin.orgresearchgate.net Studies with ATCase from various sources, including murine and human cells, have reported Ki values in the nanomolar range, highlighting the potent nature of this inhibition. aacrjournals.org

Interactive Table: Kinetic Parameters of ATCase Inhibition by PALA

| Enzyme Source | Ki (Inhibition Constant) | Reference |

| E. coli (catalytic subunit) | 2.7 x 10⁻⁸ M | researchgate.net |

| Murine (spleen cells) | 2.6 x 10⁻⁸ M | aacrjournals.org |

| Human (spleen cells) | 1.1 x 10⁻⁸ M | aacrjournals.org |

| Human (HT-29 colon cancer cells) | 1.1 x 10⁻⁸ M | aacrjournals.org |

| Human (WI-38 fetal lung fibroblast) | 0.85 x 10⁻⁸ M | aacrjournals.org |

The inhibition of ATCase by PALA is competitive with respect to carbamoyl phosphate and noncompetitive with respect to L-aspartate. aacrjournals.orgfrontiersin.org This indicates an ordered binding mechanism where carbamoyl phosphate must bind to the enzyme before L-aspartate can bind for the catalytic reaction to proceed. aacrjournals.org PALA, by mimicking the transition state, occupies the active site and directly competes with carbamoyl phosphate for binding. frontiersin.orgwikipedia.org The presence of ATP, Mg²⁺, and KCl can interfere with the inhibitory action of PALA on ATCase. nih.gov

ATCase is an allosteric enzyme, existing in equilibrium between a low-activity, low-substrate-affinity "tense" (T) state and a high-activity, high-substrate-affinity "relaxed" (R) state. wikipedia.org The binding of the bisubstrate analog PALA to the active sites of ATCase induces a significant conformational change, promoting the transition from the T state to the R state. frontiersin.orgnih.gov This transition is cooperative, meaning the binding of one PALA molecule to a catalytic site increases the affinity of the other catalytic sites for PALA. researchgate.net This allosteric modulation is central to the enzyme's regulation. While PALA binding favors the active R state, the allosteric effectors ATP and CTP can further influence this equilibrium. ATP, an activator, shifts the equilibrium towards the R state, while CTP, an inhibitor, favors the T state. researchgate.netwikipedia.org

Competitive Inhibition Dynamics with Carbamoyl Phosphate

Interaction of this compound with the CAD Multi-Enzyme Complex

In mammals, the first three enzymatic activities of de novo pyrimidine biosynthesis, including ATCase, are part of a large, multifunctional protein called CAD. csic.esresearchgate.net This complex consists of carbamoyl phosphate synthetase II, aspartate transcarbamylase, and dihydroorotase. researchgate.net

PALA specifically targets the ATCase domain of the CAD protein. nih.govfrontiersin.org By inhibiting this domain, PALA effectively halts one of the initial and crucial steps in the pyrimidine synthesis pathway catalyzed by the CAD complex. csic.esnih.gov The potent and specific nature of PALA's interaction with the ATCase domain makes it a valuable tool for studying the function of the CAD complex. nih.gov

Targeting the Aspartate Transcarbamylase Domain within CAD

Structural Basis of this compound Binding to ATCase and CAD

This compound (PALA) was designed as a potent bisubstrate analog inhibitor that mimics the transition state of the reaction catalyzed by aspartate transcarbamoylase (ATCase). csic.esresearchgate.net It combines the structural features of the two natural substrates, carbamoyl phosphate and L-aspartate, allowing it to bind with high affinity to the enzyme's active site. csic.esresearchgate.net This high affinity is a key feature of its mechanism of action. The structural basis of its binding has been extensively studied in both the well-characterized prokaryotic E. coli ATCase and the ATCase domain of the mammalian multifunctional protein CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase). csic.esnih.gov

The binding of PALA induces significant conformational changes in the architecture of both bacterial ATCase and the mammalian CAD protein. In E. coli ATCase, PALA binding triggers a major allosteric transition from the low-activity, compact "tense" (T) state to the high-activity, expanded "relaxed" (R) state. researchgate.net This global structural rearrangement involves a substantial increase in the separation between the two catalytic trimers (by approximately 12 Å) and rotations of the regulatory dimers. researchgate.net

At the tertiary structure level, PALA binding promotes a pronounced "domain closure." researchgate.net The catalytic chains of ATCase are composed of two domains, a carbamoyl phosphate-binding domain and an aspartate-binding domain. Upon PALA binding, these domains move closer together, resulting in a more compact and catalytically active conformation. researchgate.net This hinge-closure movement is accompanied by the ordering of otherwise flexible loops within the active site, specifically the 80s and 240s loops, which move to interact with the bound inhibitor. researchgate.net

In the human CAD protein, the ATCase domain also undergoes significant conformational changes upon PALA binding. nih.gov However, unlike the positive cooperativity often seen with substrates in bacterial ATCase, the human enzyme exhibits negative cooperativity with PALA. csic.esnih.gov The binding of PALA to one or two of the three active sites in the catalytic trimer reduces the affinity for the inhibitor in the remaining site(s) by as much as 100-fold. nih.gov This suggests an inter-subunit communication mechanism where the conformational changes in one subunit are propagated to its neighbors, modulating their binding properties. csic.esnih.gov This sequential firing of active sites may be a key feature of CAD's catalytic cycle. nih.gov The dissociation of PALA from this highly stable complex is a slow process because it requires the reversal of all these induced conformational changes. csic.es

| Enzyme/Complex | Ligand | Induced Conformational Change | Structural State Transition | Reference |

| E. coli ATCase Holoenzyme | PALA | Increased separation of catalytic trimers (~12 Å), rotation of regulatory dimers, domain closure, ordering of active site loops. | T (tense) → R (relaxed) | researchgate.net |

| Human CAD (ATCase Domain) | PALA | Domain closure, inter-subunit communication leading to negative cooperativity. | Low-affinity state → High-affinity state | csic.esnih.gov |

| E. coli ATCase Catalytic Trimer | PALA | Substantial domain closure (~7.7–13.2°), ordering of 80s and 240s loops, increased symmetry. | Asymmetric (unliganded) → Symmetric (liganded) | researchgate.net |

High-resolution structural studies, primarily X-ray crystallography, have provided detailed atomic-level views of the interactions between PALA and the active sites of ATCase and the human CAD ATCase domain. The structure of the E. coli ATCase catalytic trimer in complex with PALA has been determined at a resolution of 1.95 Å, while the human ATCase domain bound to PALA has been resolved to 2.10 Å. rcsb.orgresearchgate.net

These high-resolution structures reveal that the PALA molecule is almost perfectly accommodated within the highly positively charged active site, which is located at the interface between adjacent catalytic chains. researchgate.net Every polar atom of PALA forms interactions with the protein, explaining its nanomolar affinity and its effectiveness as a transition-state analog inhibitor. csic.es Key interactions involve numerous hydrogen bonds and ionic contacts between the phosphonate, acetyl, and carboxylate groups of PALA and the side chains of several conserved amino acid residues, including multiple arginine residues, as well as serine, threonine, and glutamine residues. csic.es

For example, in the human ATCase-PALA complex, structural analysis identified key residues involved in the transmission of conformational changes that lead to cooperativity. rcsb.org One such residue, an arginine, acts as a molecular switch that regulates the equilibrium between the low- and high-affinity states for ligands. rcsb.org The detailed view afforded by these high-resolution techniques shows that the binding of PALA stabilizes the closed, active conformation of the enzyme by creating a dense network of interactions that would otherwise not be possible. csic.es The slow dissociation of PALA is attributed to the energetic cost of breaking these numerous interactions and reversing the large-scale conformational changes. csic.es

Analysis of Induced Conformational Changes in Enzyme Architecture

Modulation of Intracellular Nucleotide Pool Dynamics by this compound

As a potent inhibitor of the ATCase activity within the CAD protein, PALA directly blocks the second committed step of the de novo pyrimidine biosynthesis pathway. nih.govfrontiersin.org This inhibition has a profound and direct impact on the intracellular concentrations of pyrimidine nucleotides. nih.gov Treatment of cells with PALA leads to a significant and rapid depletion of the pools of uridine (B1682114) triphosphate (UTP) and cytidine (B196190) triphosphate (CTP). nih.govpnas.org This pyrimidine starvation is a primary mechanism of PALA's cytostatic and cytotoxic effects. pnas.org

Studies across various cancer cell lines have consistently demonstrated this effect. For instance, in head and neck cancer cell lines, treatment with PALA at equitoxic concentrations resulted in a reduction of UTP pools to between 10% and 70% of control levels, with a corresponding decrease in CTP pools to between 13% and 68% of control levels after 24 hours. nih.gov In some contexts, the depletion can be even more severe, with UTP and CTP levels falling to less than 10% of those in untreated cells. nih.gov

Interestingly, the depletion of pyrimidine nucleotides can be accompanied by a secondary effect on purine (B94841) nucleotide pools. In some cellular systems, an increase in purine nucleotide concentrations (ATP and GTP) has been observed following PALA treatment. aacrjournals.org This may reflect a complex regulatory crosstalk between the purine and pyrimidine biosynthetic pathways, where the block in one pathway leads to the redirection of shared precursors, such as PRPP (phosphoribosyl pyrophosphate), towards the other. However, this effect is not universally observed and can be cell-type dependent. The primary and most consistent biochemical consequence of PALA action remains the sharp decrease in cellular pyrimidine pools. nih.govaacrjournals.org

| Cell Line | PALA Concentration | Duration of Treatment | Effect on UTP Pool (% of Control) | Effect on CTP Pool (% of Control) | Reference |

| Head and Neck Cancer (UMSCC-14B) | Equitoxic (IC50) | 24 hr | ~10% | ~13% | nih.gov |

| Head and Neck Cancer (HEP-2) | Equitoxic (IC50) | 24 hr | ~70% | ~68% | nih.gov |

| Head and Neck Cancer (UMSCC-14C) | Equitoxic (IC50) | 24 hr | ~30% | ~40% | nih.gov |

Investigative Applications of N Phosphonacetyl L Aspartate in Biological Systems Research

Impact on Cellular Proliferation and Growth in Experimental Models

The primary and most studied effect of N-(Phosphonacetyl)-L-aspartate is the inhibition of cellular proliferation by limiting the pyrimidine (B1678525) nucleotides necessary for cell division. nih.gov This effect has been leveraged in various experimental models to understand the differential dependencies of cells on the de novo pyrimidine synthesis pathway.

PALA has been shown to effectively block the proliferation of numerous mammalian cell lines in culture, an effect that can be reversed by the addition of uridine (B1682114) to the medium, confirming the specificity of its action on uridylic acid biosynthesis. capes.gov.br Research has revealed a differential sensitivity to PALA among various tumor cell lines. For instance, murine solid tumors such as Lewis lung carcinoma, B16 melanoma, and glioma 26 have shown marked growth inhibition in response to PALA, whereas several murine leukemias were found to be resistant. capes.gov.br

This differential sensitivity is also observed in vitro. Studies comparing various murine and human cell lines have shown that melanoma cell lines are generally more sensitive to PALA than lymphocytic cell lines. nih.gov The concentration of PALA required to inhibit the growth of more sensitive cells by half can be 20 times lower than that for less sensitive cells. capes.gov.br This difference in sensitivity has been correlated with the levels of aspartate transcarbamoylase activity, with more sensitive cells often exhibiting lower specific activity of the enzyme. capes.gov.brnih.gov However, no direct correlation has been established between PALA sensitivity and the growth rate of the cells. nih.gov

| Cell Line | Type | Organism | PALA Sensitivity | Key Findings | Reference(s) |

| Lewis Lung Carcinoma | Solid Tumor | Murine | Sensitive | Marked growth inhibition in vivo and in vitro. | capes.gov.br |

| B16 Melanoma | Solid Tumor | Murine | Sensitive | Marked growth inhibition in vivo and in vitro; more sensitive than lymphocytic lines. | capes.gov.brnih.gov |

| Glioma 26 | Solid Tumor | Murine | Sensitive | Marked growth inhibition in vivo. | capes.gov.br |

| L1210 Leukemia | Leukemia (T-cell) | Murine | Resistant | No significant activity against it in vivo; less sensitive than melanoma lines in vitro. | capes.gov.brnih.gov |

| CCRF-CEM Leukemia | Leukemia (T-cell) | Human | Less Sensitive | Less sensitive to PALA compared to melanoma cell lines. | nih.gov |

| NC37 Lymphoblasts | B-cell | Human | Less Sensitive | Showed higher resistance at certain concentrations compared to T-cell lines. | nih.gov |

| IPC-48 Melanoma | Melanoma | Human | Sensitive | More sensitive to PALA than lymphocytic cell lines. | nih.gov |

| SV40-transformed | Fibroblast | Hamster | Sensitive | Proliferation blocked by PALA, leading to cell death; effect reversed by uridine. | capes.gov.br |

| U2OS | Osteosarcoma | Human | Sensitive | Proliferation suppressed by promoting cell cycle arrest in the G0/G1 phase. | researchgate.net |

In plant biology, PALA has been utilized to study the importance of the de novo pyrimidine synthesis pathway for growth and development. In Arabidopsis thaliana, the enzyme aspartate carbamoyltransferase is encoded by the PYRB gene. researchgate.net When Arabidopsis seedlings are grown in the presence of PALA, they experience a complete arrest of development. researchgate.netfrontiersin.org This demonstrates the critical role of de novo pyrimidine synthesis in supporting new growth after the exhaustion of pyrimidine reserves from the seed. researchgate.net

The investigation of PALA in parasitic organisms has revealed crucial metabolic vulnerabilities. The malarial parasite, Plasmodium falciparum, is an important model in this context. Unlike its human host, the parasite lacks a functional pyrimidine salvage pathway and is therefore entirely dependent on the de novo synthesis pathway for its survival and replication. frontiersin.orgresearchgate.net This makes the enzymes of this pathway, including aspartate transcarbamoylase, promising targets for antimalarial drug development. frontiersin.orgacs.org

PALA, as a potent inhibitor of ATCase, has been instrumental in demonstrating this dependency. frontiersin.org By blocking the second step of the pyrimidine biosynthesis pathway, PALA effectively halts the production of nucleotides essential for the parasite's RNA and DNA synthesis, which is lethal to the organism. frontiersin.org This absolute reliance on a single pathway for pyrimidine acquisition makes the parasite particularly susceptible to inhibitors like PALA, a principle that guides the search for more selective antimalarial compounds. acs.org

Effects on Plant Growth and Development in Research Systems

Elucidation of Pyrimidine Salvage Pathway Compensation Mechanisms in Response to this compound

When the de novo pyrimidine synthesis pathway is blocked by PALA, cells must rely on alternative routes to acquire essential pyrimidines. This has made PALA an invaluable tool for studying the pyrimidine salvage pathway. In mammalian cells, the toxic effects of PALA can be completely prevented by supplying uridine in the culture medium. capes.gov.br This demonstrates that the cells can efficiently take up external nucleosides and convert them into the necessary nucleotides, bypassing the de novo block. frontiersin.orgmdpi.com This compensatory mechanism is a key area of research, as the ability of cancer cells to utilize the salvage pathway can be a factor in resistance to pyrimidine synthesis inhibitors. mdpi.com

Similarly, in plants like Arabidopsis, the developmental arrest caused by PALA can be reversed by the addition of uracil (B121893) or uridine. researchgate.netnih.gov This indicates that plants also possess a robust salvage pathway capable of compensating for the inhibition of de novo synthesis. By blocking the primary pathway with PALA and then supplying different salvage substrates, researchers can dissect the components and preferences of the salvage machinery in various organisms. nih.gov

Role of this compound in Investigating p53 Pathway Activation and Cellular Stress Responses

PALA-induced starvation for pyrimidine nucleotides creates a state of cellular stress that activates specific signaling pathways, most notably the p53 tumor suppressor pathway. nih.govpnas.org The p53 protein, often called the "guardian of the genome," responds to cellular stress by orchestrating cell cycle arrest or apoptosis. nih.gov Treatment with PALA leads to the rapid induction and activation of p53, which in turn mediates a protective, reversible cell cycle arrest, primarily in the G1 and S phases. nih.govpnas.org This arrest occurs without causing detectable double-strand DNA breaks, indicating that the signal for p53 activation is the depletion of the nucleotide pool itself. pnas.org

The cellular response to PALA is critically dependent on p53 status. Cells with functional p53 undergo a stable growth arrest, allowing them to survive the metabolic stress. nih.govpnas.org In contrast, cells lacking functional p53 fail to arrest properly. They may continue into S-phase, leading to DNA breaks, genomic instability, and ultimately cell death or apoptosis. nih.govnih.gov This differential response has made PALA a useful tool for studying the role of p53 in maintaining genomic integrity under conditions of metabolic stress and for understanding how its inactivation contributes to tumorigenesis. nih.gov

Exploration of this compound's Immunomodulatory Functions Through NOD2 Activation

Beyond its role as a pyrimidine synthesis inhibitor, PALA has been discovered to have immunomodulatory functions through the activation of the intracellular pattern recognition receptor, NOD2. nih.govbiorxiv.org NOD2 is known for its role in sensing bacterial components and mediating immune responses. biorxiv.org Research has shown that PALA enhances NOD2-dependent signaling and its antimicrobial functions. nih.gov This occurs because the enzyme inhibited by PALA, carbamoyl-phosphate synthetase 2/aspartate transcarbamylase/dihydroorotase (CAD), negatively regulates NOD2 activity. biorxiv.org By inhibiting CAD, PALA effectively unleashes NOD2 signaling. biorxiv.org

This activation of NOD2 by PALA does not, on its own, typically induce a strong inflammatory response like the production of interferon β (IFNβ). biorxiv.orgresearchgate.net Instead, PALA synergizes with other immune signals, such as IFNβ itself, to enhance the expression of a subset of interferon-stimulated genes (ISGs) and bolster antiviral responses. biorxiv.orgresearchgate.net This enhancement occurs through a non-canonical NOD2 signaling pathway involving the mitochondrial antiviral-signaling protein (MAVS) and interferon response factor 1 (IRF1). biorxiv.org This dual action of PALA—inhibiting cell proliferation and modulating innate immunity—has opened new avenues for its potential application in therapies that require both cytostatic and immune-activating properties. nih.govopinvisindi.is

Utilization in Biochemical Modulation Strategies in Preclinical Research Models

This compound (PALA) has been extensively investigated in preclinical research not as a standalone cytotoxic agent, but as a modulator of biochemical pathways to enhance the efficacy of other antineoplastic drugs. aacrjournals.orgresearchgate.net Although it demonstrated a broad spectrum of activity against experimental tumor models, PALA was found to be largely inactive as a single agent. aacrjournals.orgresearchgate.net Consequently, research shifted towards its application in biochemical modulation, a strategy where PALA alters the cellular environment to potentiate the effects of a partner therapeutic agent. aacrjournals.orgnih.gov The primary focus of these preclinical studies has been the combination of PALA with the fluoropyrimidine, 5-Fluorouracil (5-FU). nih.govnih.gov

The foundational principle of this strategy is PALA's potent and specific inhibition of aspartate carbamyl transferase (ACTase), an essential enzyme in the de novo synthesis of pyrimidines. nih.govfrontiersin.org By blocking this pathway, PALA leads to the depletion of intracellular pools of uridine and cytidine (B196190) nucleotides. aacrjournals.orgascopubs.org This depletion creates a favorable biochemical environment for 5-FU's mechanisms of action. karger.com Preclinical studies have shown that PALA-induced pyrimidine depletion can enhance both the incorporation of 5-FU into RNA and the inhibition of thymidylate synthase by 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). ascopubs.orgkarger.com

Preclinical research in murine models has been instrumental in defining the potential of this combination. An interesting observation in mice was that PALA could selectively lower uridine triphosphate (UTP) and cytidine triphosphate (CTP) levels in tumor tissue while having minimal effect on the nucleotide pools in normal tissues like the liver and spleen. aacrjournals.org This tumor-selective biochemical effect suggested that low doses of PALA could be effectively used to modulate the biochemical profile of cancer cells, potentially increasing the therapeutic index of 5-FU. aacrjournals.org

Beyond 5-FU, preclinical studies have explored PALA's ability to sensitize cancer cells to other types of chemotherapy. For instance, in models of triple-negative breast cancer, pretreatment with PALA was shown to abrogate the increase in deoxycytidine triphosphate (dCTP) levels that occurs following treatment with the genotoxic agent doxorubicin. nih.gov This prevention of chemotherapy-induced nucleotide pool expansion demonstrates PALA's potential to overcome metabolic adaptations that might otherwise lead to drug resistance. nih.gov Despite showing minimal activity on its own, PALA dramatically sensitized these breast cancer cells to doxorubicin. nih.gov These preclinical findings underscore the role of PALA as a tool for biochemical modulation, capable of potentiating various chemotherapeutic agents by targeting pyrimidine metabolism. karger.comnih.gov

Detailed Research Findings

Preclinical investigations have provided specific data on the biochemical and antitumor effects of PALA-based modulation strategies.

Table 1: Effect of this compound (PALA) on Nucleotide Pools in Preclinical Models This table summarizes the observed changes in nucleotide concentrations in response to PALA administration in different preclinical systems.

| Model System | Tissue/Cell Type | Nucleotide(s) Measured | Observed Effect | Reference(s) |

| Mice | Tumor Tissue | UTP, CTP | Selective diminishment in tumor tissue | aacrjournals.org |

| Mice | Liver, Spleen | UTP, CTP | No noticeable effect on nucleotide pools | aacrjournals.org |

| SV40-transformed hamster kidney cells | Cell Homogenates | UMP, CMP | Dose-dependent inhibition of precursor incorporation (95% inhibition at 10 nM PALA) | aacrjournals.org |

| SUM-159PT (Triple-Negative Breast Cancer Cells) | Whole Cells | dCTP | Abrogated doxorubicin-induced increases | nih.gov |

UTP: Uridine Triphosphate; CTP: Cytidine Triphosphate; UMP: Uridine Monophosphate; CMP: Cytidine Monophosphate; dCTP: Deoxycytidine Triphosphate. The data presented is based on available preclinical research findings.

Table 2: Potentiation of 5-Fluorouracil (5-FU) Antitumor Activity by PALA in Preclinical Tumor Models This table highlights preclinical studies where PALA was used to enhance the therapeutic effects of 5-FU against various experimental cancers.

| Tumor Model | Model Type | Observed Enhancement | Reference(s) |

| CD8F1 Mammary Carcinoma | Murine Tumor System | Enhanced therapeutic activity of 5-FU | |

| Colon Tumor 26 | Murine Tumor System | Enhanced therapeutic activity of 5-FU | |

| Sarcoma 180 Cells | Murine Tumor Cells | Increased formation of FdUMP and inhibition of thymidylate synthetase | |

| Lewis Lung Carcinoma | Murine Solid Tumor | PALA is active against this line, which is considered resistant to many drugs | aacrjournals.org |

| B16 Melanoma | Murine Solid Tumor | PALA is active against this line, which is considered resistant to many drugs | aacrjournals.org |

FdUMP: 5-fluoro-2'-deoxyuridine monophosphate. The table illustrates the synergistic or enhancing effects observed when PALA is combined with 5-FU in various preclinical settings.

Advanced Methodologies and Research Perspectives Utilizing N Phosphonacetyl L Aspartate

Application in Detailed Enzyme Kinetics Studies for Pyrimidine (B1678525) Pathway Enzymes

N-(Phosphonacetyl)-L-aspartate (PALA) is a potent and specific inhibitor of aspartate transcarbamoylase (ATCase), the enzyme that catalyzes the second committed step in the de novo pyrimidine biosynthesis pathway. nih.govnih.govrug.nl This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication. rug.nl PALA acts as a bisubstrate analog, mimicking the transition state of the natural substrates, carbamoyl (B1232498) phosphate (B84403) and L-aspartate. nih.govcsic.es Its high affinity for ATCase has made it an invaluable tool for detailed enzyme kinetics studies. gonzaga.eduresearchgate.net

Kinetic studies have revealed that PALA binds to ATCase with marked cooperativity. researchgate.net In Escherichia coli ATCase, PALA binding induces a significant conformational change, shifting the enzyme from a low-activity, low-affinity "T" (taut) state to a high-activity, high-affinity "R" (relaxed) state. nih.govnih.gov This allosteric transition is central to the enzyme's regulation. nih.gov The binding of PALA can dramatically increase the enzyme's activity at low concentrations before causing inhibition at higher concentrations, a hallmark of its cooperative binding. nih.gov

The inhibition constant (Ki) for PALA is in the nanomolar range for both bacterial and mammalian ATCase, indicating extremely tight binding. gonzaga.eduresearchgate.net For instance, the Ki for PALA with the catalytic subunit of E. coli ATCase is approximately 2.7 x 10-8 M. researchgate.net In studies with ATCase from the thermophilic eubacterium Aquifex aeolicus, the Ki value for PALA was determined to be 3.9 x 10-7 M. researchgate.net The potency of PALA's inhibition allows researchers to probe the active site and allosteric mechanisms of ATCase with great precision.

Furthermore, PALA has been instrumental in understanding the differential kinetics of ATCase in normal versus cancerous cells. For example, the relative aspartate transcarbamylase activities and inhibition by PALA have been compared in normal human cells (WI-38) and colon cancer cells (HT-29). aacrjournals.org Such studies provide insights into the metabolic vulnerabilities of cancer cells that could be exploited for therapeutic purposes. aacrjournals.org

Table 1: Kinetic Parameters of PALA Inhibition on Aspartate Transcarbamoylase

| Enzyme Source | Kinetic Parameter | Value | Reference |

| Escherichia coli (catalytic subunit) | Ki | 2.7 x 10-8 M | researchgate.net |

| Escherichia coli (holoenzyme) | Average Kd | 110 nM | researchgate.net |

| Aquifex aeolicus | Ki | 3.9 x 10-7 M | researchgate.net |

| Human Colon Cancer Cells (HT-29) | Ki | 1.1 x 10-8 M | aacrjournals.org |

| Normal Human Cells (WI-38) | Ki | 0.85 x 10-8 M | aacrjournals.org |

Use in Structural Biology for Enzyme-Inhibitor Complex Characterization

The use of this compound (PALA) in structural biology has been pivotal for elucidating the intricate three-dimensional structure and conformational changes of aspartate transcarbamoylase (ATCase). gonzaga.edu As a stable transition-state analog, PALA binds tightly to the active site of ATCase, allowing for the crystallization and structural determination of the enzyme-inhibitor complex. gonzaga.eduwikipedia.org This has provided unprecedented insights into the enzyme's mechanism and allosteric regulation. nih.gov

X-ray crystallography studies of the E. coli ATCase in complex with PALA have revealed the dramatic structural changes that occur upon inhibitor binding. gonzaga.edu Comparison of the PALA-bound (R state) and unliganded (T state) structures shows that the two catalytic trimers of the holoenzyme move apart by approximately 12 Å and rotate relative to each other by 10°. gonzaga.eduproteopedia.org This expansion and rotation are key features of the allosteric transition. nih.govgonzaga.edu The regulatory dimers also undergo a significant rotation of about 15° to accommodate the changes in the catalytic trimers. gonzaga.edu

At the tertiary level, the binding of PALA induces a domain closure within the catalytic subunits. gonzaga.edu The two domains of the catalytic chain move closer together, which is essential for catalysis. ucsd.edu These structural studies have also precisely mapped the interactions between PALA and the amino acid residues in the active site, including Ser52, Arg54, Thr55, Ser80, Lys84, Arg105, His134, Arg165, and Arg229. ucsd.edu

Similar structural studies have been conducted on ATCase from other organisms, such as Bacillus subtilis. rcsb.org High-resolution X-ray structures of B. subtilis ATCase have been determined in the unliganded form, with the substrate carbamoyl phosphate, and with PALA bound. rcsb.org These studies provide a comparative basis for understanding the evolution and conservation of the enzyme's structure and function.

Table 2: Structural Data for PALA-Bound Aspartate Transcarbamoylase

| PDB ID | Organism | Resolution (Å) | Key Structural Features | Reference |

| 1D09 | Escherichia coli | 2.5 | Catalytic trimers separate by 12 Å and rotate by 10° | gonzaga.eduucsd.edu |

| 3R7L | Bacillus subtilis | Not Specified | Crystal structure of PALA-bound ATCase | rcsb.org |

Integration in Cellular and Molecular Biology Research Approaches for Metabolic Studies

This compound (PALA) is widely used in cellular and molecular biology as a tool to investigate pyrimidine metabolism and its role in various cellular processes. aacrjournals.org By specifically inhibiting the de novo synthesis pathway, PALA allows researchers to study the consequences of pyrimidine depletion and the cellular responses to this metabolic stress. aacrjournals.orgaacrjournals.org

In cancer research, PALA has been instrumental in demonstrating the reliance of rapidly proliferating cancer cells on de novo pyrimidine synthesis. frontiersin.orgresearchgate.netnih.gov Studies have shown that PALA treatment leads to a significant depletion of uridine (B1682114) triphosphate (UTP) and cytidine (B196190) triphosphate (CTP) pools in cancer cells, which in turn inhibits cell growth and can induce apoptosis. aacrjournals.orgnih.gov For example, in cultured L1210 and Lewis lung cells, PALA caused striking depletions of UTP and CTP. aacrjournals.org Interestingly, PALA has been shown to be more effective at reducing pyrimidine pools in Lewis lung tumor cells compared to normal tissues like the spleen, lung, or liver in mice, suggesting a potential therapeutic window. aacrjournals.org

PALA's utility extends beyond cancer biology. In immunology, it has been used to uncover a novel link between pyrimidine synthesis and innate immunity. nih.gov Research has demonstrated that inhibiting pyrimidine synthesis with PALA can enhance the clearance of multidrug-resistant bacteria by human dermal fibroblasts. nih.gov This effect is not due to direct bactericidal activity but rather through the enhanced secretion of antimicrobial peptides like human β-defensin 2 (HBD2) and HBD3. nih.gov This response was found to be dependent on the NOD2 signaling pathway. nih.gov

Furthermore, PALA is used to study the interplay between different metabolic pathways. For example, the inhibition of pyrimidine synthesis by PALA can lead to alterations in other nucleotide pools, such as an increase in adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) levels in some cell lines. aacrjournals.org These findings highlight the intricate network of metabolic regulation within the cell.

Metabolomic Profiling in this compound-Treated Biological Systems

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has become a powerful tool for understanding the global metabolic effects of drug treatments. When applied to biological systems treated with this compound (PALA), metabolomic profiling provides a comprehensive view of the metabolic reprogramming that occurs in response to the inhibition of de novo pyrimidine synthesis.

Studies employing metabolomics have confirmed the direct effects of PALA on the pyrimidine pathway. For instance, in multiple myeloma cells, PALA treatment leads to the expected depletion of downstream pyrimidine metabolites. nih.gov Untargeted metabolomics has also been used to investigate the antibacterial mechanism of plasma-activated lactic acid (PALA), where it was found to disturb energy and essential component synthesis, including DNA and amino acid-related metabolic pathways in Pseudomonas lundensis. mdpi.com

Beyond the targeted pathway, metabolomic analyses can uncover unexpected metabolic shifts. These global profiling studies can reveal changes in pathways that are indirectly linked to pyrimidine metabolism, providing a more holistic understanding of the drug's cellular impact. nih.gov For example, integrated phosphoproteomic and metabolomic profiling in anaplastic large cell lymphoma revealed widespread changes in glycolysis, the pentose (B10789219) phosphate pathway, and pyrimidine metabolism, highlighting the interconnectedness of these pathways. nih.gov

These advanced analytical techniques are crucial for identifying biomarkers of drug response and for uncovering potential mechanisms of resistance. By providing a detailed snapshot of the metabolic state of a cell or organism, metabolomics offers valuable insights that can guide the development of more effective therapeutic strategies. nih.govcsic.es

Development of Experimental Models to Study Pyrimidine Metabolism Dysregulation

This compound (PALA) has been instrumental in creating experimental models to study the consequences of dysregulated pyrimidine metabolism, both in vitro and in vivo. These models are crucial for understanding the role of this pathway in various diseases, particularly cancer, and for testing novel therapeutic approaches. nih.govmdpi.com

In cancer research, PALA has been used to develop models of pyrimidine starvation. ccf.org By treating cancer cell lines with PALA, researchers can mimic a state of pyrimidine deficiency and study the downstream effects on cell proliferation, survival, and signaling pathways. aacrjournals.org These models have been essential for demonstrating the "synthetic lethal" vulnerability of cancer cells with certain genetic mutations (e.g., in KRAS or PTEN) to inhibitors of the pyrimidine pathway. frontiersin.org Furthermore, PALA has been used in preclinical animal models to assess the antitumor activity of inhibiting pyrimidine synthesis. aacrjournals.org For example, PALA has shown significant activity against transplantable colon tumors in mice. aacrjournals.org

Beyond cancer, PALA has been used to create a novel murine model of pyoderma gangrenosum, a neutrophilic dermatosis. frontiersin.org Topical application of PALA to skin wounds in mice induced non-healing ulcers with significant immune cell infiltration, mimicking the human disease. frontiersin.org This model has revealed an inflammatory skin-gut crosstalk mediated by IL-1β-primed neutrophils, highlighting a previously unknown connection between skin inflammation and intestinal health. frontiersin.org The development of such models is critical for investigating disease pathogenesis and for the preclinical evaluation of new treatments. frontiersin.org

Future Directions and Unexplored Research Avenues for N Phosphonacetyl L Aspartate

Refined Understanding of Allosteric Regulation and N-(Phosphonacetyl)-L-Aspartate Interactions Across Diverse Organisms

The allosteric regulation of ATCase is a cornerstone of its function, and PALA has been instrumental in elucidating these mechanisms. acs.orgresearchgate.net In Escherichia coli, PALA binding induces a significant conformational shift from the low-activity 'T' (tense) state to the high-activity 'R' (relaxed) state. nih.gov Future research should focus on a more granular understanding of these allosteric transitions in a wider range of organisms.

While PALA is a potent inhibitor of both E. coli and human ATCase, its efficacy varies against homologs in other species, such as the malarial parasite Plasmodium falciparum, where it is a poor inhibitor. frontiersin.org This disparity presents a compelling avenue for future investigation. Comparative structural and kinetic studies of PALA's interaction with ATCase from various organisms, including pathogens and extremophiles, could reveal novel insights into the evolution of allosteric regulation. Small-angle X-ray scattering (SAXS) and cryogenic electron microscopy (cryo-EM) can be employed to capture the nuanced conformational changes induced by PALA and other ligands in solution, providing a more dynamic picture than static crystal structures. biorxiv.org

A deeper dive into the thermodynamics of PALA binding across different species could also be fruitful. Understanding the energetic differences in PALA's interaction with various ATCase enzymes can inform the design of species-specific inhibitors. nih.gov

Investigating Novel Biological Targets and Pathways Influenced by this compound Beyond Pyrimidine (B1678525) Synthesis

While the primary target of PALA is ATCase, emerging evidence suggests its influence may extend to other cellular pathways. nih.govnih.gov A critical area for future research is the unbiased identification of novel biological targets of PALA. This can be achieved through advanced proteomic and metabolomic approaches. For instance, chemical proteomics using PALA-based probes could identify direct binding partners other than ATCase.

Recent studies have indicated that PALA may affect other metabolic enzymes, such as carbonic anhydrase IV. nih.gov Further investigation into these off-target effects is crucial for a comprehensive understanding of PALA's biological activity. Metabolomic profiling of cells treated with PALA could uncover unexpected alterations in metabolic pathways beyond pyrimidine synthesis, pointing towards previously unknown mechanisms of action.

Furthermore, the observation that PALA treatment leads to elevated levels of adenosine (B11128) 5'-triphosphate (ATP) and guanosine (B1672433) 5'-triphosphate (GTP) while diminishing uridine (B1682114) and cytidine (B196190) nucleotide pools warrants further exploration. nih.gov The downstream consequences of these shifts in nucleotide balance on cellular signaling and gene expression are largely unknown and represent a significant gap in our knowledge.

Expanding Research on this compound's Immunological Roles and Associated Molecular Pathways

One of the most exciting and underexplored areas of PALA research is its immunomodulatory function. nih.gov Recent findings have shown that PALA can activate the innate immune sensor nucleotide-binding oligomerization domain 2 (NOD2). nih.govbiorxiv.org This activation appears to be independent of its role in pyrimidine synthesis inhibition and opens up new avenues for PALA as an immunomodulatory agent.

Future research should focus on dissecting the precise molecular mechanisms by which PALA modulates NOD2 signaling. This includes identifying the direct interaction site of PALA or a PALA-induced metabolite with components of the NOD2 pathway. It has been shown that PALA synergizes with type I interferon (IFNβ) to enhance antiviral responses through a non-canonical NOD2 signaling pathway involving the mitochondrial antiviral-signaling protein (MAVS) and interferon response factor 1 (IRF1). biorxiv.orgresearchgate.netbiorxiv.org Elucidating the intricacies of this crosstalk between metabolic inhibition and innate immune activation is a key future objective.

Furthermore, studies have shown that PALA does not significantly inhibit cell-mediated immune responses and may even preserve the function of immune effector cells. nih.govcapes.gov.br This is in contrast to many conventional chemotherapeutic agents. Investigating the differential effects of PALA on various immune cell subsets, such as T-cell differentiation and function, could reveal its potential in immunotherapeutic applications. frontiersin.org For example, it is known that inhibiting de novo pyrimidine synthesis can promote the differentiation of Foxp3+ regulatory T cells. frontiersin.org

Methodological Advancements for Comprehensive this compound Research and Analysis

To fully explore the multifaceted nature of PALA, the development and application of advanced research methodologies are essential. High-throughput screening platforms could be utilized to identify novel analogs of PALA with enhanced specificity for particular ATCase variants or with improved immunomodulatory properties.

The development of more sensitive and specific analytical techniques for quantifying PALA and its metabolites in complex biological matrices is also crucial. This would enable more accurate pharmacokinetic and pharmacodynamic studies, providing a clearer picture of how PALA is distributed and metabolized in different tissues and organisms.

Furthermore, integrating multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, will be key to building a comprehensive systems-level understanding of the cellular response to PALA. This will allow researchers to move beyond a single-target perspective and appreciate the complex network of interactions influenced by this compound. The use of sophisticated imaging techniques to visualize the subcellular localization of PALA and its effects on cellular architecture in real-time would also provide invaluable insights.

Q & A

Q. What is the molecular mechanism by which PALA inhibits pyrimidine biosynthesis?

PALA acts as a bisubstrate analog of aspartate transcarbamoylase (ATCase), a key enzyme in the de novo pyrimidine synthesis pathway. It mimics the transition state of the carbamoyl phosphate and aspartate substrates, binding competitively to ATCase and inducing a conformational shift that stabilizes the enzyme in an inactive T-state . Structural studies (3.5–2.9 Å resolution) reveal that PALA binding separates catalytic trimers by 11–12 Å and reorients regulatory dimers, disrupting substrate accessibility and halting pyrimidine synthesis .

Q. How do researchers experimentally validate PALA's specificity for ATCase in cellular models?

Common methodologies include:

- Enzyme activity assays : Measuring ATCase activity in cell lysates with/without PALA exposure.

- Radiolabeled nucleotide tracing : Tracking incorporation of H-uridine into RNA/DNA to quantify pyrimidine depletion .

- Resistance studies : Selecting PALA-resistant cell lines (e.g., Syrian hamster cells) that amplify the CAD gene (encoding ATCase) to confirm target specificity .

Q. What are standard in vitro models for studying PALA's cytotoxic effects?

- Murine tumor models : PALA reduces tumor growth in mice by >50% when pyrimidine salvage pathways are pharmacologically blocked (e.g., with 5-fluorouracil) .

- Human cancer cell lines : Colorectal and breast adenocarcinoma lines are sensitive to PALA due to high ATCase expression and rapid proliferation rates .

Advanced Research Questions

Q. How does the tumor microenvironment (e.g., low glucose) influence PALA efficacy?

Hypoglycemic conditions impair PALA’s cytotoxicity by:

- Slowing depletion of uridine nucleotide pools, delaying cell cycle arrest .

- Inhibiting mitochondrial apoptosis via reduced activation of BAX/BAK proteins, even in pyrimidine-depleted cells . Experimental design tip : Use glucose-deprived media or 3D tumor spheroids to mimic in vivo metabolic stress .

Q. What molecular mechanisms drive resistance to PALA, and how can they be overcome?

Resistance arises from:

- Gene amplification : Overexpression of CAD increases ATCase levels, requiring higher PALA doses .

- Salvage pathway activation : Upregulation of uridine phosphorylase rescues pyrimidine pools. Strategies : Combine PALA with salvage inhibitors (e.g., dipyridamole) or DNA-damaging agents (e.g., cisplatin) to synergize cytotoxicity .

Q. How does PALA’s allosteric modulation of ATCase inform drug design for other metabolic enzymes?

PALA’s success as a transition-state analog has inspired:

- Rational drug design : Targeting conformational intermediates (e.g., R-to-T state shifts) in enzymes like dihydroorotate dehydrogenase (DHODH) .

- Cryo-EM applications : Resolving quaternary changes in large enzyme complexes during inhibitor binding .

Q. What are the limitations of PALA in clinical trials, and how can preclinical models address them?

- Toxicity : PALA causes gastrointestinal and hematologic toxicity at high doses due to off-target effects on normal proliferating cells .

- Combination therapy : Co-administration with leucovorin or circadian-timed 5-FU infusion improves therapeutic indices in metastatic gastrointestinal cancers .

Methodological Considerations

Q. What biochemical assays are critical for analyzing PALA-enzyme interactions?

- X-ray crystallography : Resolve PALA-induced conformational changes in ATCase (e.g., Lys-84 loop relocation, Arg-229 binding) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity () and stoichiometry .

- Kinetic assays : Measure and shifts under PALA inhibition .

Q. How can researchers differentiate PALA’s direct enzyme inhibition from secondary metabolic effects?

- Metabolomic profiling : Compare nucleotide pool dynamics (e.g., UTP/CTP) in PALA-treated vs. ATCase-knockout cells .

- CRISPR/Cas9 validation : Knock out CAD or salvage pathway genes (e.g., UK/UCK) to isolate PALA-specific effects .

Data Contradictions and Resolution

Q. Why do some studies report PALA-induced growth arrest without apoptosis, while others observe cell death?

Discrepancies arise from:

- Cell type variability : Proliferation-dependent cells (e.g., 3T6 fibroblasts) undergo arrest, whereas cancer cells with defective checkpoints (e.g., p53 mutations) bypass arrest and enter apoptosis .

- Microenvironmental factors : Glucose availability modulates mitochondrial apoptosis pathways, altering outcomes .

Key Research Gaps

- Tissue-specific toxicity profiles : Limited data on PALA’s impact on quiescent vs. activated lymphocytes.

- Epigenetic modulation : Unclear if PALA influences DNA methylation or histone acetylation in resistant clones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.